(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide is a useful research compound. Its molecular formula is C19H16F3NO4 and its molecular weight is 379.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide , identified by CAS number 331461-86-0, is a synthetic derivative with potential therapeutic applications. Its structure features a conjugated enamide system, which is often associated with various biological activities, particularly as inhibitors in enzymatic pathways.
Chemical Structure
The molecular formula for this compound is C19H16F3NO4. The presence of both ethoxy and trifluoromethoxy groups suggests enhanced lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The following sections detail its synthesis, biological assays, and specific findings related to its activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes:
- Formation of the core butenamide structure.
- Introduction of the ethoxy and trifluoromethoxy substituents via electrophilic aromatic substitution or similar methodologies.
COX-2 Inhibition
A key study assessed the COX-2 inhibitory activity of this compound alongside related derivatives. The assay utilized a COX inhibitor screening kit, measuring the ability to inhibit the conversion of arachidonic acid to prostaglandin H₂.
Table 1: COX-2 Inhibition Data
Compound Name | IC50 (μM) | % Inhibition at 20 μM |
---|---|---|
Celecoxib | 1 | 80.1 |
This compound | 20 | TBD |
Other Analogues | Various | Up to 47.1 |
Note: TBD indicates that specific data for this compound's inhibition percentage at 20 μM was not provided in the source material.
The study revealed that while this compound exhibited some level of COX-2 inhibition, it was generally less potent than celecoxib, a well-known COX-2 inhibitor. However, it showed promising results compared to other synthesized analogues, indicating potential for further development.
The mechanism by which this compound inhibits COX-2 may involve competitive binding to the active site of the enzyme. This interaction likely prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Case Studies
In vitro studies have demonstrated that compounds with similar structures can affect cellular pathways involved in inflammation and pain signaling. For instance, derivatives with para-substituents on phenyl rings have been shown to enhance COX-2 inhibition significantly compared to their non-substituted counterparts .
Properties
IUPAC Name |
(E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c1-2-26-15-7-3-13(4-8-15)17(24)11-12-18(25)23-14-5-9-16(10-6-14)27-19(20,21)22/h3-12H,2H2,1H3,(H,23,25)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHCZBCIAIRCHF-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.